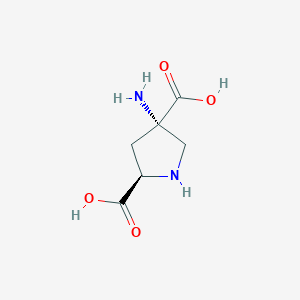
(2R,4S)-4-Aminopyrrolidine-2,4-dicarboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-4-Aminopyrrolidine-2,4-dicarboxylic acid is a chiral compound with two stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Aminopyrrolidine-2,4-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of D-penicillamine with pyridoxal hydrochloride, which results in the formation of the desired compound . The reaction typically takes place under controlled conditions, including specific temperature and pH levels, to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of (2R,4S)-4-Aminopyrrolidine-2,4-dicarboxylic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-Aminopyrrolidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,4S)-4-Aminopyrrolidine-2,4-dicarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including its use in drug design and development.
Industry: It is utilized in the production of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-4-Aminopyrrolidine-2,4-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid: This is the enantiomer of (2R,4S)-4-Aminopyrrolidine-2,4-dicarboxylic acid and has similar chemical properties but different biological activities.
(2R,4S)-2-Methyl-2,3,3,4-tetrahydroxytetrahydrofuran: Another compound with similar stereochemistry but different functional groups and applications.
Uniqueness
(2R,4S)-4-Aminopyrrolidine-2,4-dicarboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Properties
CAS No. |
171336-81-5 |
|---|---|
Molecular Formula |
C6H10N2O4 |
Molecular Weight |
0 |
Synonyms |
2,4-Pyrrolidinedicarboxylicacid,4-amino-,(2R-trans)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















